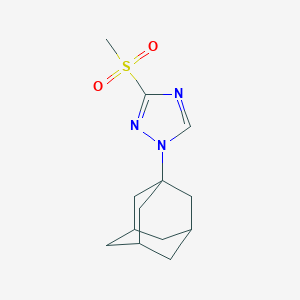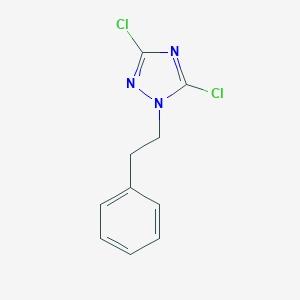![molecular formula C16H17NO2 B249454 N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE](/img/structure/B249454.png)
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE is an organic compound with the molecular formula C16H17NO2 It is characterized by the presence of a biphenyl group linked to an acetamide moiety through an ethoxy bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE typically involves the reaction of 4-biphenylol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield
Purification: Techniques such as recrystallization or chromatography are employed to purify the compound
Chemical Reactions Analysis
Types of Reactions
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones
Reduction: Reduction reactions can yield amines or alcohols
Substitution: Nucleophilic substitution reactions can introduce different functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
Oxidation: Biphenyl-4-carboxylic acid, biphenyl-4-ketone
Reduction: Biphenyl-4-ethanol, biphenyl-4-amine
Substitution: Various substituted biphenyl derivatives
Scientific Research Applications
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-cancer agent
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels
Pathways: Modulation of signaling pathways such as the MAPK/ERK pathway, inhibition of enzyme activity, or binding to receptor sites
Comparison with Similar Compounds
Similar Compounds
- N-[2-(biphenyl-4-yloxy)ethyl]benzamide
- N-[2-(biphenyl-4-yloxy)ethyl]propionamide
- N-[2-(biphenyl-4-yloxy)ethyl]butyramide
Uniqueness
N-(2-{[1,1'-BIPHENYL]-4-YLOXY}ETHYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and hydrophobicity, while the acetamide moiety offers potential for hydrogen bonding and interaction with biological targets.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[2-(4-phenylphenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H17NO2/c1-13(18)17-11-12-19-16-9-7-15(8-10-16)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
LGPXRQMJGSBKEG-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NCCOC1=CC=C(C=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)
![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)

![N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B249383.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)




![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)

